

Application Note: Synthesis of 6-iodo-1H-indazole via Copper-Catalyzed Halogen Exchange

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Compound of Interest

Compound Name: *6-iodo-1H-indazole*

Cat. No.: *B155929*

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Introduction

6-Iodo-1H-indazole is a crucial building block in medicinal chemistry and drug development, notably serving as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Axitinib. [1] The conversion of the more readily available 6-bromoindazole to **6-iodo-1H-indazole** is a pivotal transformation. This application note details a robust and efficient protocol for this synthesis via a copper-catalyzed Finkelstein reaction, also known as a halogen exchange reaction. This method offers significant advantages over traditional approaches, which often suffer from harsh reaction conditions, poor yields, and incomplete conversions.[2][3] The described protocol utilizes a copper(I) iodide catalyst in conjunction with a diamine ligand to facilitate the transformation under relatively mild conditions.

Reaction Principle

The synthesis of **6-iodo-1H-indazole** from 6-bromoindazole is achieved through an aromatic Finkelstein reaction.[4] This reaction involves the exchange of a bromine atom for an iodine atom on the indazole ring. The process is catalyzed by a copper(I) species, with its efficacy significantly enhanced by the presence of a chelating diamine ligand, such as N,N'-dimethylethylenediamine.[2][3][5][6][7] The reaction is driven to completion by the use of an iodide salt, typically potassium iodide or sodium iodide, in a suitable solvent like 1,4-dioxane.[1][3]

[3]

Experimental Data

The following table summarizes the typical quantitative data for the synthesis of **6-iodo-1H-indazole** from 6-bromoindazole based on established protocols.[1]

Parameter	Value
Starting Material	6-bromoindazole
Product	6-iodo-1H-indazole
Catalyst	Copper(I) iodide (CuI)
Ligand	N,N'-dimethylethylenediamine
Iodine Source	Potassium Iodide (KI)
Solvent	1,4-Dioxane
Reaction Temperature	Reflux
Reaction Time	48 hours
Yield	85%

Experimental Protocol

This protocol is adapted from a reported synthesis of **6-iodo-1H-indazole**.[1]

Materials and Reagents:

- 6-bromoindazole
- Potassium iodide (KI)
- Copper(I) iodide (CuI)
- N,N'-dimethylethylenediamine
- Tetrabutylammonium iodide
- 1,4-Dioxane

- Ethyl acetate
- 13% Ammonia solution
- Acetonitrile
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, combine 6-bromoindazole (5.0 g) and potassium iodide (13.38 g).
- Add 1,4-dioxane (50 mL) and tetrabutylammonium iodide (0.2 g) to the flask.
- To this mixture, add copper(I) iodide (0.51 g) and N,N'-dimethylethylenediamine (0.47 g).
- Reaction: Heat the mixture to reflux and maintain the reflux for 48 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture and wash the filter cake with 1,4-dioxane three times.
 - Combine the filtrates and concentrate under reduced pressure.
 - Dissolve the resulting residue in ethyl acetate.
 - Wash the ethyl acetate solution with a 13% ammonia solution.

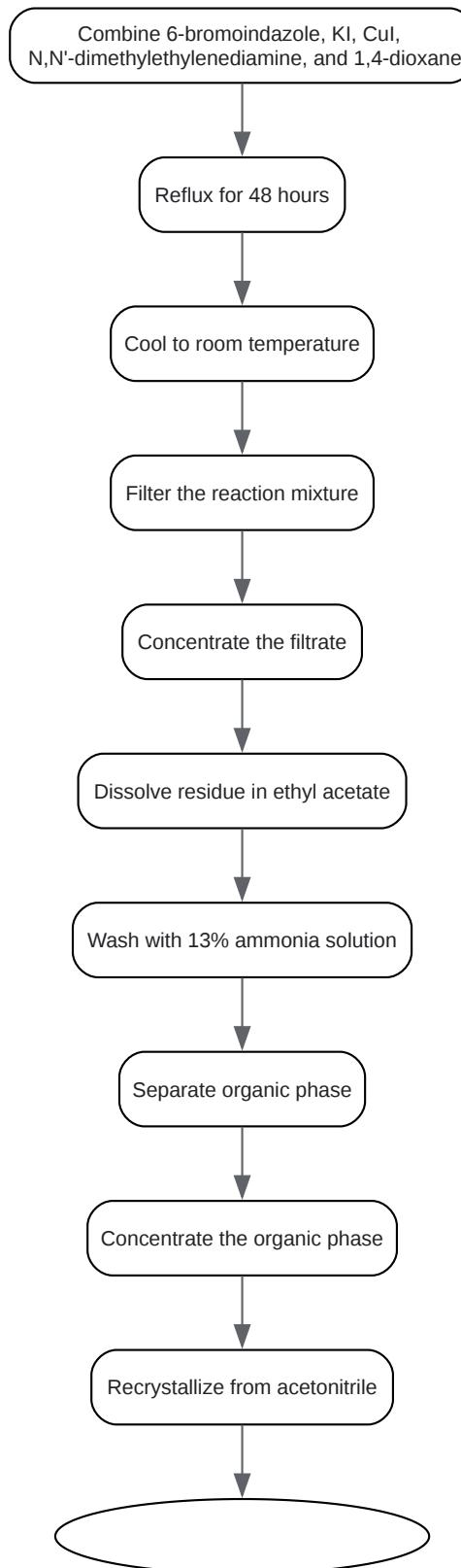
- Separate the organic phase and concentrate it under reduced pressure.
- Purification: Recrystallize the crude product from acetonitrile to obtain pure **6-iodo-1H-indazole**.

Characterization Data:

- High-Resolution Mass Spectrometry (ESI+): C₇H₅IN₂⁺, 243.9505.[\[1\]](#)

Visualizations

Below are diagrams illustrating the experimental workflow and the chemical reaction for the synthesis of **6-iodo-1H-indazole**.

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Caption: Experimental workflow for the synthesis of **6-iodo-1H-indazole**.

6-bromoindazole

KI, CuI, N,N'-dimethylethylenediamine
1,4-dioxane, Reflux

6-iodo-1H-indazole

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